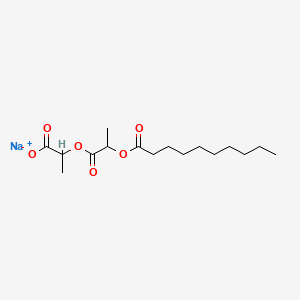
Sodium capryl lactylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the capryl ester of lactyl lactate . It is a natural, multifunctional active ingredient with antimicrobial properties . It is highly effective against microorganisms causing skin disorders like dandruff and athlete’s foot . It is used in cosmetics and skincare products as a surfactant, emulsifier, and moisturizer .
Synthesis Analysis
Sodium Caproyl/Lauroyl Lactylate can be synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . Another method involves the reaction product of isostearic acid with lactic acid in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of Sodium Caproyl/Lauroyl Lactylate is a sodium salt of the reaction of lauric acid and lactic acid . The molecular formula is C18H31NaO6 . The membrane-disruptive properties of lactylates have been scarcely investigated from a biophysical perspective .Chemical Reactions Analysis
Sodium Caproyl/Lauroyl Lactylate is a surfactant molecule that is an esterified adduct of fatty acid and lactic acid . It has industrially attractive properties, such as high antimicrobial potency and hydrophilicity .Physical and Chemical Properties Analysis
Sodium Caproyl/Lauroyl Lactylate is used to improve the texture and feel of cosmetic and skincare products. It also has the added benefit of helping to moisturize the skin . It is a surfactant, which means it lowers the surface tension between two substances, such as two liquids or a liquid and a solid .Wissenschaftliche Forschungsanwendungen
Sodium caprylate has been used to stabilize pharmaceutical-grade human serum albumin (HSA) by protecting it from thermal degradation. This stabilizing effect was observed through differential scanning calorimetry and dynamic light scattering, indicating that sodium caprylate may help in reducing protein aggregation and enhancing protein stability (Faroongsarng & Kongprasertkit, 2014).
Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), a derivative of sodium caprylate, has been investigated for facilitating the gastrointestinal absorption of heparin, showing efficacy in preventing deep venous thrombosis in a rat model (Gonze et al., 1998).
Propylene glycol caprylate, related to sodium caprylate, has been shown to be an effective absorption enhancer for improving the intestinal absorption of insulin in rats. This suggests a potential application in enhancing the bioavailability of certain drugs (Ukai et al., 2019).
Sodium caprylate has been evaluated for its effects on Candida albicans, including its influence on the ultrastructure and biochemical changes in the fungal cells. This indicates its potential as an antifungal agent (Adams et al., 1963; Payne & Bannister, 1963).
The compound has also been studied for its impact on platelet reactivity and other hematological parameters, showing a transient inhibition of platelet reactivity in rabbits (Tangen et al., 1975).
Research on sodium caprylate's role in the chemical decontamination of Campylobacter jejuni on chicken skin and meat highlights its potential in food safety applications (Riedel et al., 2009).
Wirkmechanismus
Lactylates contain hydrophilic polar groups, which interact with water, and non-polar lipophilic groups, which interact with fats and oils. These interactions provide stability to an oil/water system resulting in the formation of an emulsion . Lactylation, being regulated by lactate, has recently been confirmed as a novel contributor to the epigenetic landscape .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;2-(2-decanoyloxypropanoyloxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQSERIFTYSYLE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

